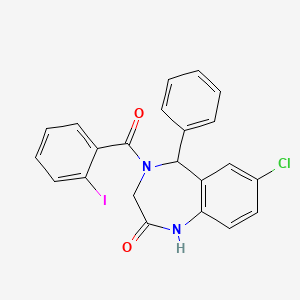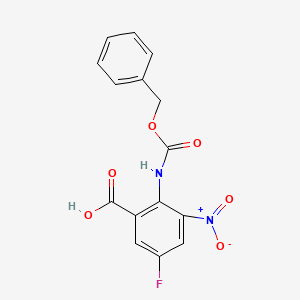
5-Fluoro-3-nitro-2-(phenylmethoxycarbonylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-3-nitro-2-(phenylmethoxycarbonylamino)benzoic acid, commonly known as FNPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FNPA is a derivative of benzoic acid and is a yellow crystalline powder with a molecular weight of 365.34 g/mol.
Mecanismo De Acción
The mechanism of action of FNPA is not fully understood. It is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory response and tumor growth. FNPA has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
FNPA has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, in immune cells. FNPA has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, FNPA has been shown to have anti-microbial activity against a range of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FNPA has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a range of conditions. FNPA is also highly soluble in organic solvents, making it easy to work with in the lab. However, one limitation of FNPA is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on FNPA. One area of interest is the development of new drugs based on the structure of FNPA for the treatment of cancer and other diseases. Another area of research is the development of new fluorescent probes based on FNPA for detecting DNA damage. Further studies are also needed to fully understand the mechanism of action of FNPA and its potential applications in various fields.
Conclusion:
In conclusion, FNPA is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, and has been investigated for its potential use in the development of new drugs for the treatment of cancer and other diseases. FNPA has several advantages for use in lab experiments, but also has limitations that need to be considered. Further research is needed to fully understand the potential of FNPA and its future applications.
Métodos De Síntesis
FNPA can be synthesized through a multistep process starting from 5-nitroanthranilic acid. The first step involves the conversion of 5-nitroanthranilic acid to 5-nitro-2-aminobenzoic acid, which is then reacted with 4-methoxybenzyl chloroformate to obtain 5-nitro-2-(4-methoxybenzyloxycarbonylamino)benzoic acid. This compound is then treated with hydrofluoric acid and nitric acid to obtain FNPA.
Aplicaciones Científicas De Investigación
FNPA has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. FNPA has also been studied for its potential use as a fluorescent probe for detecting DNA damage. In addition, FNPA has been investigated for its potential use in the development of new drugs for the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
5-fluoro-3-nitro-2-(phenylmethoxycarbonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O6/c16-10-6-11(14(19)20)13(12(7-10)18(22)23)17-15(21)24-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPJPSPBOUFUIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2[N+](=O)[O-])F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Benzyloxy)carbonyl]amino}-5-fluoro-3-nitrobenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

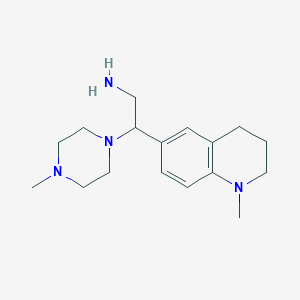
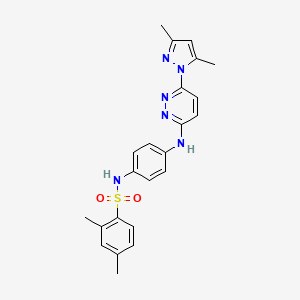
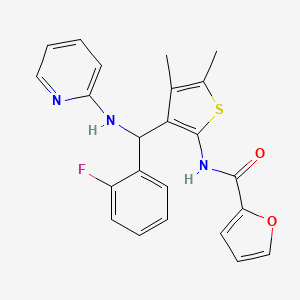
![1,3-Thiazol-4-yl-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2836644.png)
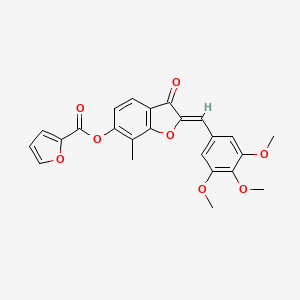
![1-([2,3'-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2836648.png)
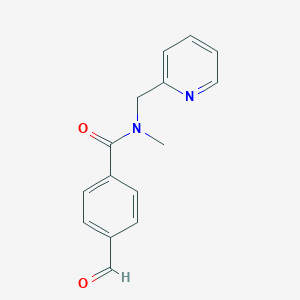
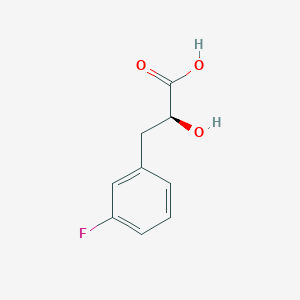
![N-[2-(1H-indol-3-yl)ethyl]-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzamide](/img/structure/B2836654.png)

![N-(3,5-dimethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2836656.png)
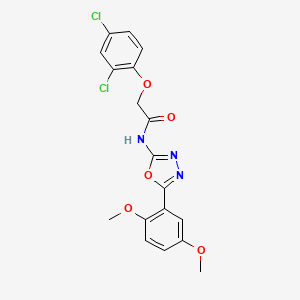
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2836658.png)
